molecular formula C9H10BrNO3 B15319513 3-(3-Bromo-5-methoxypyridin-4-yl)propanoicacid

3-(3-Bromo-5-methoxypyridin-4-yl)propanoicacid

Cat. No.: B15319513
M. Wt: 260.08 g/mol
InChI Key: DQIKCCHEKAZNSQ-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid is a pyridine derivative featuring a bromine atom at position 3, a methoxy group at position 5, and a propanoic acid side chain at position 4 of the pyridine ring. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to electronic modulation and solubility. The carboxylic acid group enables further functionalization, such as salt formation or conjugation with biomolecules .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

3-(3-bromo-5-methoxypyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c1-14-8-5-11-4-7(10)6(8)2-3-9(12)13/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

DQIKCCHEKAZNSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1CCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid typically involves the bromination of 5-methoxypyridine followed by a series of reactions to introduce the propanoic acid group. One common method involves the following steps:

    Bromination: 5-methoxypyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

    Coupling Reaction: The brominated intermediate undergoes a coupling reaction with a suitable reagent to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Derivatives

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol
  • Structural Differences : The bromine and methoxy groups occupy positions 5 and 3, respectively, on the pyridine ring, while the side chain is a propargyl alcohol (prop-2-yn-1-ol) at position 2.
  • Functional Impact : The propargyl alcohol introduces alkyne reactivity (e.g., click chemistry), contrasting with the carboxylic acid's role in hydrogen bonding and ionization. The altered substituent positions may affect electronic distribution, reducing the acidity of the pyridine nitrogen compared to the target compound .
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid
  • Structural Differences : Replaces the pyridine ring with an imidazopyridine system, integrating a fused imidazole ring. Bromine is at position 3, and the carboxylic acid is at position 4.
  • The carboxylic acid's position influences intermolecular interactions in crystal packing or protein binding .

Functional Group Variants

3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid
  • Structural Differences: Features a sulfamoylphenylamino group instead of the pyridine ring. The carboxylic acid is retained, but the aromatic system is a benzene ring with a sulfonamide substituent.
  • Functional Impact : The sulfonamide group confers acidity and hydrogen-bonding capacity, making it suitable for enzyme inhibition (e.g., carbonic anhydrase). The absence of a heteroaromatic ring reduces π-π interactions compared to the pyridine-based target compound .
1-[(2-Bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
  • Structural Differences: Incorporates a pyrazole ring with a bromo-chlorophenoxymethyl substituent. The carboxylic acid is at position 3 of the pyrazole.
  • The pyrazole ring’s dipole moment differs from pyridine, altering electronic properties and reactivity .

Halogenated Propanoic Acid Derivatives

Compound Name Core Structure Substituents Key Properties
3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid Pyridine Br (C3), OMe (C5), COOH (C4) Moderate acidity (pKa ~4.5), polar
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol Pyridine Br (C5), OMe (C3), propargyl alcohol (C2) Alkyne reactivity, lower solubility
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid Imidazopyridine Br (C3), COOH (C6) High melting point (>200°C), planar
3-(-N-(4-Sulfamoylphenyl)amino)propanoic acid Benzene SO2NH2 (C4), COOH (side chain) Strong acidity (pKa ~1.5), zwitterionic

Biological Activity

3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₁BrNO₃
Molecular Weight : 260.11 g/mol
CAS Number : 10244281

The compound features a pyridine ring with a bromine atom at the 3-position and a methoxy group at the 5-position, linked to a propanoic acid moiety. This structure is significant for its interaction with biological targets.

The biological activity of 3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes, potentially altering metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that it may scavenge reactive oxygen species (ROS), contributing to its protective effects in cellular models.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

Studies have explored the anticancer potential of 3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid. One notable investigation assessed its effects on human cancer cell lines, revealing:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.4Induction of apoptosis through mitochondrial pathways
HeLa (Cervical)15.8Inhibition of cell proliferation via cell cycle arrest

These findings indicate that the compound could serve as a promising candidate for cancer therapy, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the cytotoxic effects of 3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid on various cancer cell lines. The results highlighted significant reductions in cell viability, with specific emphasis on the mechanisms leading to apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy Assessment :
    Another study focused on the antimicrobial properties of the compound against several pathogens. It demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential role in developing new antimicrobial agents.

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